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molecular formula C11H16N2 B8790975 (4-Phenylpyrrolidin-3-yl)methanamine

(4-Phenylpyrrolidin-3-yl)methanamine

Cat. No. B8790975
M. Wt: 176.26 g/mol
InChI Key: VKZYUJLRUDASSY-UHFFFAOYSA-N
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Patent
US04735949

Procedure details

A mixture of 4.79 g (0.018 mole) of 4-phenYl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 0.7 g of 20% palladium on carbon, and 250 ml of methanol was shaken in an atmosphere of hydrogen at about 50 psi and at room temperature for 24 hours. The catalyst was filtered and the filtrate evaporated under reduced pressure to give 2.74 g of 4-phenyl-3-pyrrolidinemethanamine.
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:11][N:10](CC3C=CC=CC=3)[CH2:9][CH:8]2[CH2:19][NH2:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>[Pd].CO>[C:1]1([CH:7]2[CH2:11][NH:10][CH2:9][CH:8]2[CH2:19][NH2:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(CN(C1)CC1=CC=CC=C1)CN
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(CNC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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